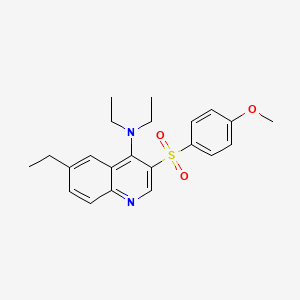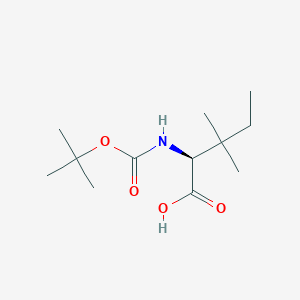![molecular formula C24H20N4O3 B2998522 [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate CAS No. 326883-04-9](/img/structure/B2998522.png)
[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate” is a chemical compound that has been studied in various fields of chemistry . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . This compound has been used as a building block for synthesizing different heterocyclic and bioactive compounds .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of different Schiff base derivatives with aromatic or aliphatic substituents .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by El‐Borai et al. (2013) explores the synthesis of pyrazolopyridine derivatives, including compounds related to the mentioned chemical, using microwave irradiation techniques. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential in medical and pharmaceutical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalytic Applications
In 2014, Liu et al. used a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for acylation reactions. This study highlights the compound's role in enhancing the efficiency of chemical reactions, which is crucial in synthetic chemistry and industrial processes (Liu, Ma, Liu, & Wang, 2014).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These findings suggest that such compounds could be promising in the development of new therapeutic agents for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Photophysical Properties and Metal Complexes
García‐Rodríguez and Miguel (2006) researched molybdenum carbonyl complexes with pyridylimino acidato ligands, showing unique structural and photophysical properties. Such studies are significant for understanding coordination chemistry and developing materials with specific optical properties (García‐Rodríguez & Miguel, 2006).
Analytical Chemistry Applications
Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides, including compounds structurally similar to the queried chemical, for use in gas chromatographic methods. This indicates the compound's relevance in the development of analytical methods for environmental and agricultural chemistry (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, n-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)carbamothioyl)benzamide, has been reported to interact with ampicillin-ctx-m-15 . This suggests that the compound may have a similar target or targets within the same biochemical pathway.
Mode of Action
It is known that the compound forms stable intermolecular interactions, including h-bonding and interaction involving π-ring . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
Given the potential interaction with ampicillin-ctx-m-15, it is possible that the compound could affect pathways related to bacterial cell wall synthesis .
Result of Action
Given the potential interaction with ampicillin-ctx-m-15, it is possible that the compound could have antibacterial effects .
Properties
IUPAC Name |
[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-17-22(23(29)28(27(17)2)19-8-4-3-5-9-19)26-16-18-11-13-20(14-12-18)31-24(30)21-10-6-7-15-25-21/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWFTREHLXOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(methylsulfanyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)



![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)
![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)

![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2998460.png)

